molecular formula C9H12ClO3P B13820011 Phosphonic acid, ethyl-, p-chlorophenyl methyl ester CAS No. 33232-87-0

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

Cat. No.: B13820011
CAS No.: 33232-87-0
M. Wt: 234.61 g/mol
InChI Key: LTMFLDGAGUOMEM-UHFFFAOYSA-N
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Description

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions and their resistance to hydrolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with p-chlorophenyl methyl bromide under reflux conditions can yield the target compound .

Another method involves the direct esterification of phosphonic acid with the corresponding alcohol. This reaction typically requires the use of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes are optimized for high yield and purity, and may include additional steps such as purification by distillation or recrystallization .

Mechanism of Action

The mechanism of action of phosphonic acid, ethyl-, p-chlorophenyl methyl ester involves its ability to form stable complexes with metal ions and to act as a nucleophile in various chemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, its ability to form stable complexes with metal ions makes it useful in applications such as chelation therapy and metal ion detection .

Properties

CAS No.

33232-87-0

Molecular Formula

C9H12ClO3P

Molecular Weight

234.61 g/mol

IUPAC Name

1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C9H12ClO3P/c1-3-14(11,12-2)13-9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3

InChI Key

LTMFLDGAGUOMEM-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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